Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium Ethyl Phosphorothioate-13C4; Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium O,O-Diethyl-13C4 Phosphorothioate; Ammonium O,O-Diethyl Thiophosphate-13C4 Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium Ethyl Phosphorothioate-13C4; Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium O,O-Diethyl-13C4 Phosphorothioate; Ammonium O,O-Diethyl Thiophosphate-13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC20514544
InChI: InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1;
SMILES:
Molecular Formula: C4H14NO3PS
Molecular Weight: 191.17 g/mol

Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium Ethyl Phosphorothioate-13C4; Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium O,O-Diethyl-13C4 Phosphorothioate; Ammonium O,O-Diethyl Thiophosphate-13C4

CAS No.:

Cat. No.: VC20514544

Molecular Formula: C4H14NO3PS

Molecular Weight: 191.17 g/mol

* For research use only. Not for human or veterinary use.

Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium Ethyl Phosphorothioate-13C4; Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium O,O-Diethyl-13C4 Phosphorothioate; Ammonium O,O-Diethyl Thiophosphate-13C4 -

Specification

Molecular Formula C4H14NO3PS
Molecular Weight 191.17 g/mol
IUPAC Name azane;di((1,2-13C2)ethoxy)-hydroxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1;
Standard InChI Key IBGKZCJDWXXWNU-UJNKEPEOSA-N
Isomeric SMILES [13CH3][13CH2]OP(=S)(O)O[13CH2][13CH3].N
Canonical SMILES CCOP(=S)(O)OCC.N

Introduction

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC conventions, reflecting its phosphorothioate ester structure and isotopic labeling. Its primary synonyms include:

Systematic NameCommon Synonyms
Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium SaltAmmonium Ethyl Phosphorothioate-13C4
Ammonium O,O-Diethyl-13C4 Phosphorothioate
Ammonium O,O-Diethyl Thiophosphate-13C4

The molecular formula is deduced as C4H11O2PSNH4\text{C}_4\text{H}_{11}\text{O}_2\text{PS} \cdot \text{NH}_4, with four carbon-13 atoms replacing natural carbon-12 in the ethyl groups. This isotopic labeling enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, allowing researchers to distinguish the compound from endogenous molecules in complex biological matrices.

Structural Elucidation and Molecular Characteristics

The molecular architecture of Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt features a central phosphorus atom bonded to two ethoxy groups (OCH2CH3-\text{OCH}_2\text{CH}_3), a sulfur atom, and an oxygen atom, with the ammonium ion (NH4+\text{NH}_4^+) serving as the counterion. Key structural attributes include:

  • Phosphorothioate Backbone: The substitution of sulfur for oxygen in the phosphate group confers distinct electronic and steric properties, influencing its reactivity and enzyme-binding affinity.

  • Ethyl-13C4 Groups: The ethyl moieties are labeled with carbon-13 at all four carbon positions, a feature critical for isotopic tracing in metabolic studies.

  • Ammonium Ion: Enhances solubility in polar solvents and aqueous systems, facilitating its use in biological assays.

Table 1: Molecular Properties

PropertyValue
Molecular Weight191.17 g/mol
Isotopic Composition13C4-labeled ethyl groups
SolubilitySoluble in acetonitrile, DMSO, H2O
StabilityHydrolytically sensitive; stable under anhydrous conditions

Synthetic Pathways and Optimization

The synthesis of Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt involves a multi-step process combining esterification, sulfur incorporation, and salt formation.

Reaction Mechanism

The synthesis begins with the reaction of diethyl phosphite-13C4 with elemental sulfur in the presence of ammonia:

(CH3CH2O)2P(O)H+S+NH3(CH3CH2O)2P(S)ONH4++H2O\text{(CH}_3\text{CH}_2\text{O)}_2\text{P(O)H} + \text{S} + \text{NH}_3 \rightarrow \text{(CH}_3\text{CH}_2\text{O)}_2\text{P(S)O}^- \text{NH}_4^+ + \text{H}_2\text{O}

This reaction proceeds at 65–80°C in acetonitrile or dimethyl sulfoxide (DMSO), achieving conversion rates exceeding 85% with minimal byproduct formation.

Critical Process Parameters

  • Temperature: Optimal between 65°C and 80°C; higher temperatures risk decomposition.

  • Solvent: Acetonitrile preferred for its polarity and inertness.

  • Catalyst: Hypophosphorous acid (H3PO2\text{H}_3\text{PO}_2) is occasionally employed to accelerate sulfur incorporation, though its use varies across protocols .

Table 2: Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature65–80°CYield declines above 85°C
SolventAcetonitrileMaximizes solubility of intermediates
Reaction Time4–6 hoursProlonged duration increases hydrolysis risk

Reactivity Profile and Degradation Pathways

The compound’s reactivity is dominated by its phosphorothioate moiety, which participates in nucleophilic substitutions and hydrolysis.

Hydrolysis

In aqueous media, the compound undergoes hydrolysis to form diethyl phosphorothioic acid and ammonium ions:

(CH3CH2O)2P(S)ONH4++H2O(CH3CH2O)2P(S)OH+NH4++OH\text{(CH}_3\text{CH}_2\text{O)}_2\text{P(S)O}^- \text{NH}_4^+ + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{CH}_2\text{O)}_2\text{P(S)OH} + \text{NH}_4^+ + \text{OH}^-

This reaction is pH-dependent, accelerating under alkaline conditions.

Enzyme Interactions

As a cholinesterase inhibitor, the compound binds irreversibly to acetylcholinesterase (AChE), preventing acetylcholine hydrolysis and prolonging synaptic signaling. This mechanism parallels organophosphate pesticides but with reduced toxicity due to its ammonium salt formulation.

Applications in Scientific Research

Neurochemical Studies

The compound’s ability to inhibit AChE makes it invaluable for modeling cholinergic dysfunction in neurodegenerative diseases such as Alzheimer’s. Researchers utilize it to:

  • Probe acetylcholine dynamics in synaptic clefts.

  • Screen potential AChE reactivators for therapeutic development.

Isotopic Tracing

The carbon-13 label enables tracking of ethyl group metabolism in vivo, offering insights into organophosphorus compound biodegradation pathways.

Analytical Characterization

Spectroscopic Methods

  • NMR: The carbon-13 label produces distinct peaks at 100–120 ppm, confirming isotopic incorporation.

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 191.17, consistent with the ammonium adduct.

Table 3: Spectral Data

TechniqueKey Signals
13C NMR^{13}\text{C NMR}δ 14.1 (CH3), δ 60.4 (OCH2)
ESI-MSm/z 191.17 [M+NH4]+

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